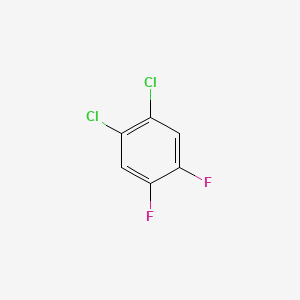

1,2-Dichloro-4,5-difluorobenzene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dichloro-4,5-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXELWOSSWQYFEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Dichloro 4,5 Difluorobenzene

Chlorination Routes from 1,2-Difluorobenzene (B135520)

The direct chlorination of 1,2-difluorobenzene is a common strategy to produce 1,2-dichloro-4,5-difluorobenzene. The regioselectivity of the chlorination is influenced by the directing effects of the fluorine atoms on the benzene (B151609) ring. Two notable methods are highlighted below.

Synthesis via Anhydrous Ferric Chloride and Chlorine Gas

A well-established method for the synthesis of this compound involves the use of anhydrous ferric chloride as a catalyst with chlorine gas as the chlorinating agent. In a typical procedure, 1,2-difluorobenzene is mixed with anhydrous ferric chloride. Chlorine gas is then introduced into this mixture over an extended period while maintaining a specific temperature range.

A specific example of this synthesis involves mixing 60.3 g (528.4 mmol) of 1,2-difluorobenzene with 1.0 g of anhydrous ferric chloride. Subsequently, 178.3 g (2.51 mol) of chlorine gas is bubbled through the mixture over 9 hours, with the reaction temperature maintained between 48 and 54°C. Following the reaction, the system is purged with nitrogen to remove excess chlorine. The reaction mixture is then worked up by adding dichloromethane (B109758) and water, followed by phase separation and extraction of the aqueous layer with dichloromethane. The combined organic layers are then washed.

Table 1: Reaction Parameters for Chlorination using Anhydrous Ferric Chloride and Chlorine Gas

| Parameter | Value |

| Starting Material | 1,2-Difluorobenzene |

| Catalyst | Anhydrous Ferric Chloride |

| Chlorinating Agent | Chlorine Gas |

| Molar Ratio (Substrate:Catalyst) | 528.4 : 1 (approx.) |

| Reaction Temperature | 48 - 54 °C |

| Reaction Time | 9 hours |

Alternative Route Employing 1,3-Dibromo-5,5-dimethylhydantoin (B127087), Acetic Acid, and Concentrated Sulfuric Acid

An alternative synthetic pathway utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the chlorinating agent in a medium of acetic acid and concentrated sulfuric acid. This method provides a different approach to the chlorination of 1,2-difluorobenzene.

In a representative synthesis, 11.41 g (100 mmol) of 1,2-difluorobenzene, 31.47 g (110 mmol) of 1,3-dibromo-5,5-dimethylhydantoin, and 62.30 g of acetic acid are mixed and cooled to 10°C. Concentrated sulfuric acid (49.15 g) is then added, and the reaction is conducted at 50°C for 2.3 hours. An additional portion of 1,3-dibromo-5,5-dimethylhydantoin may be added to drive the reaction to completion. The work-up procedure involves extraction with a suitable solvent like hexane (B92381) and subsequent washing of the organic layer.

Table 2: Reaction Parameters for Chlorination using 1,3-Dibromo-5,5-dimethylhydantoin

| Parameter | Value |

| Starting Material | 1,2-Difluorobenzene |

| Chlorinating Agent | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |

| Reagents | Acetic Acid, Concentrated Sulfuric Acid |

| Reaction Temperature | 50 °C |

| Reaction Time | ~3 hours |

Quantitative Analysis and Yield Determination in Synthesis (e.g., 63.3% yield via HPLC)

The quantitative analysis of the reaction products and the determination of the yield are crucial steps in evaluating the efficiency of a synthetic method. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.

For the synthesis of this compound via the chlorination of 1,2-difluorobenzene, quantitative analysis of the final organic layer by HPLC has been reported. In one instance of the synthesis employing anhydrous ferric chloride and chlorine gas, the yield of the target product, this compound, was determined to be 63.3%. This corresponds to obtaining 61.20 g (334.5 mmol) of the product.

Methodological Advancements in Chemical Synthesis

The synthesis of polyhalogenated aromatic compounds, including this compound, is an area of ongoing research and development. Methodological advancements aim to improve efficiency, selectivity, and the environmental profile of these synthetic processes.

Recent progress in the broader field of halogenation of aromatic compounds includes the development of novel chlorinating agents that are more sustainable and offer better atom economy compared to traditional reagents like chlorine gas. thieme-connect.de The use of milder reaction conditions and more selective catalysts is a key trend. For instance, advancements in catalytic systems, including the use of transition metals, have shown promise in directing the regioselectivity of halogenation reactions on complex aromatic substrates. acs.orgnih.govthieme-connect.com

Furthermore, modern synthetic strategies are increasingly focusing on the site-selective functionalization of polyhalogenated arenes. acs.orgnih.gov These methods, which can involve electronically or sterically controlled processes, as well as ligand- and additive-controlled reactions, allow for the precise introduction of substituents, which is crucial for the synthesis of complex molecules from versatile building blocks like this compound. The development of one-pot syntheses and continuous flow processes are also significant advancements that can lead to more efficient and safer production of halogenated intermediates. acs.org

Characterization Techniques for 1,2 Dichloro 4,5 Difluorobenzene

Elemental Analysis for Structural Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, chlorine, and fluorine) present in a sample of 1,2-dichloro-4,5-difluorobenzene. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₆H₂Cl₂F₂. fluorochem.co.ukoakwoodchemical.comambeed.com A close correlation between the experimental and calculated values provides strong evidence for the compound's empirical formula and purity.

The theoretical elemental composition is calculated based on the compound's molecular weight of approximately 182.98 g/mol . oakwoodchemical.comambeed.combldpharm.com

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 39.39 |

| Hydrogen | H | 1.008 | 2 | 2.016 | 1.10 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 38.75 |

| Fluorine | F | 18.998 | 2 | 37.996 | 20.76 |

| Total | 182.984 | 100.00 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. By analyzing the behavior of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei in a magnetic field, NMR provides detailed information about their chemical environment, connectivity, and spatial relationships.

Due to the molecule's symmetry, a simplified set of signals is expected in the NMR spectra. The molecule possesses a C₂ᵥ symmetry axis, which renders the two hydrogen atoms chemically equivalent. Likewise, the two fluorine atoms are equivalent, and the two chlorine atoms are equivalent.

¹H NMR: The spectrum is expected to show a single signal for the two equivalent aromatic protons. The chemical shift of this signal would be in the aromatic region, and its multiplicity would be determined by couplings to the adjacent fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum would display three distinct signals corresponding to the three sets of chemically equivalent carbon atoms: one for the two carbons bonded to hydrogen, one for the two carbons bonded to fluorine, and one for the two carbons bonded to chlorine.

¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to exhibit a single resonance for the two equivalent fluorine atoms.

While it is established that NMR analysis is used for the structural identification of this compound, specific experimental chemical shift (δ) and coupling constant (J) values are not widely reported in publicly available literature. google.combldpharm.com

Melting Point Measurement for Compound Identification

The melting point is a characteristic physical property of a pure solid compound and serves as a crucial indicator of its identity and purity. For a pure crystalline solid, the melting point occurs over a narrow temperature range. Impurities typically depress and broaden this melting range. While patent literature confirms that melting point measurement is a standard technique for the identification of this compound, a specific numerical value is not provided in the surveyed scientific databases. google.com

Applications of 1,2 Dichloro 4,5 Difluorobenzene in Advanced Organic Synthesis

Role as a Key Reagent in Synthetic Pathways

1,2-Dichloro-4,5-difluorobenzene functions as a pivotal reagent in various synthetic pathways, primarily through reactions that modify its structure to introduce new functional groups. The electron-withdrawing nature of the four halogen atoms activates the aromatic ring for certain transformations.

A significant application is its use in electrophilic aromatic substitution reactions, such as nitration. The reaction of this compound with a nitrating mixture, like fuming nitric acid and fuming sulfuric acid, selectively introduces a nitro group onto the ring. google.com This process yields valuable intermediates such as 1,2-dichloro-4,5-difluoro-3-nitrobenzene. google.comgoogle.com The nitro group can then be further transformed, for example, through reduction to an amine, opening up pathways to a wide range of other derivatives. google.com

Another key synthetic route involves nucleophilic aromatic substitution (SNAr). The chlorine atoms, activated by the adjacent fluorine atoms, can be displaced by nucleophiles. For instance, this compound is considered a plausible precursor for the synthesis of 2-chloro-4,5-difluoroaniline (B1592304) through a regioselective reaction with an ammonia (B1221849) source. Such transformations are fundamental in building more functionalized aromatic systems.

Table 1: Example of Nitration Reaction

| Reactant | Reagents | Reaction Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | Fuming Nitric Acid, Fuming Sulfuric Acid | 20 to 26°C for 2 hours | 1,2-dichloro-4,5-difluoro-3-nitrobenzene | 31% | google.comgoogle.com |

Utilization as a Building Block in Complex Molecular Architectures

The term "building block" in chemistry refers to essential starting materials used to construct complex molecules. cymitquimica.comsigmaaldrich.com this compound is an exemplary building block due to its rigid, pre-functionalized aromatic core. bldpharm.com Its structure can be incorporated into larger, more intricate molecular architectures, serving as a foundational scaffold upon which further complexity is built.

Its derivatives are key intermediates in the synthesis of agrochemicals and pharmaceuticals. nih.gov For example, halogenated anilines derived from this compound are themselves versatile intermediates. google.com The synthesis of 1,2-dichloro-4,5-dinitrobenzene (B1583372) from the related 1,2-dichlorobenzene (B45396) has been noted for its potential applications based on the biological activity of dinitro compounds, suggesting a similar trajectory for its fluorinated analog in creating novel, biologically active molecules. ontosight.ai The defined stereochemistry and substitution pattern of this compound allow chemists to design and execute multi-step syntheses with a high degree of control, leading to complex target molecules that would be difficult to access otherwise.

Preparation of High-Quality Research Chemicals

In a research context, this compound is the starting point for producing a variety of high-purity, specialized chemicals for laboratory investigation. These chemicals are not typically produced on a large industrial scale but are essential for exploring new chemical reactions and biological interactions.

Examples of research chemicals derived from this building block include:

1,2-dichloro-4,5-difluoro-3-nitrobenzene : Synthesized via nitration, this compound is used to study the effects of mixed halogen and nitro-group substitution on aromatic systems. google.comgoogle.com

Halogenated Anilines : The production of compounds like 2-chloro-4,5-difluoroaniline from this compound provides researchers with materials to develop new synthetic methodologies.

Substituted Phenylenediamines : Further reactions can lead to derivatives like 4,5-dichloro-1,2-phenylenediamine, which are valuable in coordination chemistry and the synthesis of heterocyclic compounds.

The availability of this compound allows for the systematic preparation of a library of related compounds, enabling structure-activity relationship (SAR) studies in medicinal and materials science research.

Synthesis of Specialized Chemicals

Beyond general research, this compound is a precursor for specialized chemicals with specific industrial applications. Its non-fluorinated counterpart, 1,2-dichlorobenzene, is heavily used as an intermediate in the synthesis of agrochemicals. nih.gov By analogy, the unique properties conferred by the fluorine atoms make this compound an attractive starting point for developing new, potentially more effective or specialized pesticides and herbicides.

The compound's structure is also relevant to materials science. Halogenated aromatic compounds are used in the synthesis of high-performance polymers, liquid crystals, and materials for optoelectronic devices like OLEDs. The rigidity and electronic characteristics of the this compound core make it a candidate for incorporation into such advanced materials.

Development of Pharmaceutical Impurities and Reference Standards

In pharmaceutical development and manufacturing, it is critical to identify and control any impurities in the final Active Pharmaceutical Ingredient (API). Often, these impurities originate from the starting materials or are byproducts of the synthetic process.

If this compound is used as a starting material or key intermediate in the synthesis of an API, it is plausible that traces of it, or its immediate derivatives (like the nitrated form), could persist in the final product as process-related impurities. evitachem.com To ensure the safety and quality of the drug, regulatory agencies require that these impurities be quantified.

This necessitates the deliberate synthesis of high-purity samples of these potential impurities, including this compound itself. These pure samples serve as analytical reference standards. Laboratories can then use these standards to develop and validate analytical methods (such as HPLC) to detect and quantify the level of the impurity in the API, ensuring it remains below the safety thresholds established by regulatory bodies. Therefore, this compound plays a crucial indirect role in pharmaceutical quality control as a potential impurity and a necessary reference standard.

Q & A

Q. What are the recommended synthetic routes for 1,2-dichloro-4,5-difluorobenzene, and how do reaction conditions influence yield?

The synthesis of halogenated benzene derivatives often involves electrophilic substitution or directed metalation. For fluorinated analogs, a multi-step approach is typical:

- Step 1 : Nitration of a fluorobenzene precursor followed by diazotization and halogen exchange (e.g., using Cl₂ or HCl in the presence of Cu catalysts) .

- Step 2 : Selective deprotection or displacement of nitro groups via catalytic hydrogenation or nucleophilic substitution.

Key variables include temperature (optimal range: 80–120°C for halogen exchange) and solvent polarity. For example, ethanol/water mixtures improve solubility of intermediates . Contradictions in yields (e.g., 60–85% in literature) may arise from competing side reactions, such as over-halogenation or ring distortion.

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Compare NMR shifts with reference data (e.g., δ = -120 to -140 ppm for meta-fluorine in similar compounds) .

- GC-MS : Monitor for impurities like 1,3-dichloro isomers (retention time deviations >1.5 min) .

- Elemental Analysis : Confirm %C, %F, and %Cl align with theoretical values (e.g., C₆H₂Cl₂F₂: C 35.5%, Cl 34.9%, F 18.7%) .

- Controls : Use certified reference materials (e.g., 1,2-diamino-4,5-difluorobenzene, CAS 76179-40-3) for calibration .

Q. What biological models are suitable for studying the antagonistic effects of halogenated benzene derivatives?

- Microbial Assays : Staphylococcus aureus growth inhibition studies (e.g., competitive antagonism with o-phenylenediamine, IC₅₀ ~10 µM) .

- Experimental Design :

- Include controls with 1,2-dimethyl-4,5-diaminobenzene to isolate chlorine/fluorine-specific effects.

- Measure optical density (OD₆₀₀) at 6-hour intervals to track growth kinetics .

Advanced Research Questions

Q. How does regioselectivity in electrophilic substitution impact the synthesis of this compound?

Fluorine’s strong electron-withdrawing effect directs electrophiles to meta/para positions. Computational studies (DFT) predict activation energies for Cl₂ substitution:

Q. How can researchers resolve contradictions in reported antagonism data for halogenated benzene derivatives?

Discrepancies in growth inhibition (e.g., S. aureus vs. E. coli) may stem from:

- Membrane Permeability : Fluorine’s lipophilicity enhances uptake in Gram-positive bacteria.

- Metabolic Interference : Riboflavin/B₁₂ pathways are more sensitive to dichloro-difluorobenzene in S. aureus .

Experimental Mitigation :- Standardize culture media (e.g., riboflavin-free for B₁₂ dependency assays).

- Use isogenic mutant strains to isolate target pathways.

Q. What computational tools predict the environmental persistence of this compound?

- QSPR Models : Correlate half-life (t₁/₂) with Hammett constants (σ≈0.23 for Cl/F substituents).

- Degradation Pathways : Simulate hydrolysis (e.g., SNAr mechanisms favored at pH >9) .

Validation : Compare with experimental LC-MS data for hydrolyzed products (e.g., 4,5-difluorocatechol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.